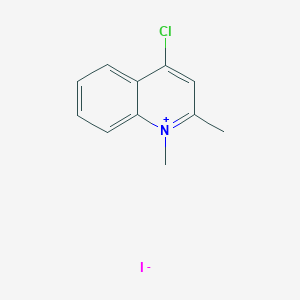
3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by a five-membered ring containing two nitrogen atoms and a methoxy group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- typically involves the reaction of ethyl acetoacetate with phenyl hydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazoline ring. The methoxy group is introduced through methylation using methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- involves its interaction with various molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, leading to reduced inflammation and pain. The compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in the treatment of neurodegenerative diseases.
4-Butyl-1,2-diphenyl-3-methoxy-3-pyrazolin-5-one: Exhibits similar biological activities but with different pharmacokinetic properties.
Uniqueness
3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- stands out due to its unique combination of a methoxy group and diphenyl substitution, which enhances its biological activity and stability compared to other pyrazoline derivatives .
Eigenschaften
CAS-Nummer |
37585-38-9 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
5-methoxy-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-20-16-12-15(19)17(13-8-4-2-5-9-13)18(16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
ATUOIKVQJQROMF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


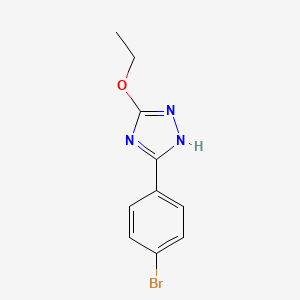
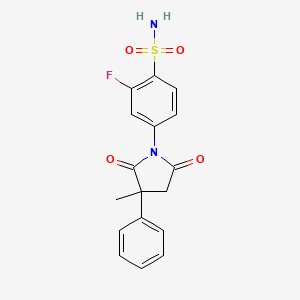

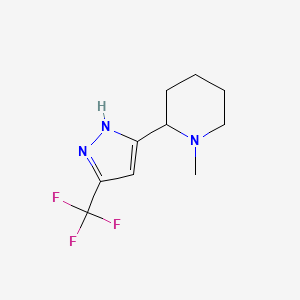

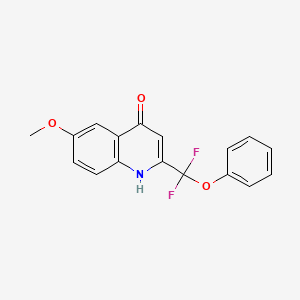
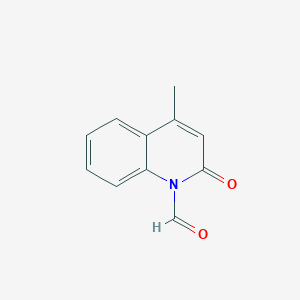
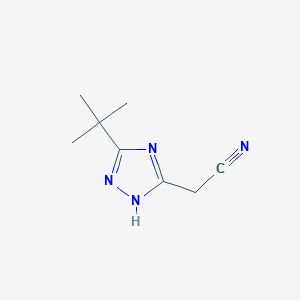

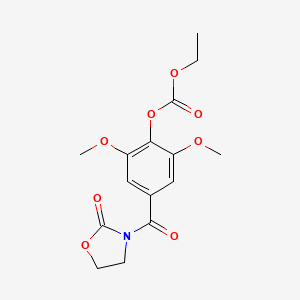
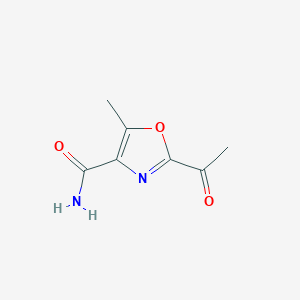
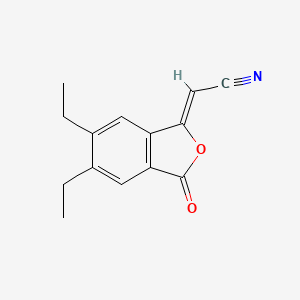
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
